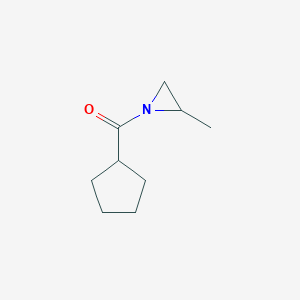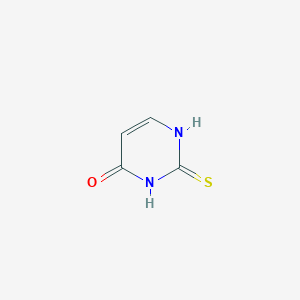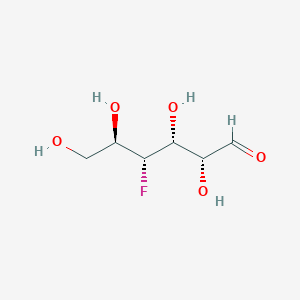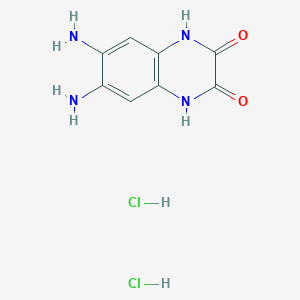
6,7-Diaminoquinoxaline-2,3-dione, Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Diaminoquinoxaline-2,3-dione, Dihydrochloride is a fluorescent dye that reacts with aldehydes to produce highly fluorescent imidazole derivatives . This compound is primarily used in scientific research for its ability to label and detect various biological molecules.
Mechanism of Action
Target of Action
The primary target of 6,7-Diaminoquinoxaline-2,3-dione, Dihydrochloride is aldehydes . Aldehydes are organic compounds that play a crucial role in numerous biochemical processes in the body.
Mode of Action
this compound interacts with aldehydes to produce highly fluorescent imidazole derivatives . This interaction is the basis for its use as a fluorometric labeling reagent .
Result of Action
The interaction of this compound with aldehydes results in the production of highly fluorescent imidazole derivatives . This fluorescence can be used in various research applications, including the detection and quantification of aldehydes.
Biochemical Analysis
Cellular Effects
The cellular effects of 6,7-Diaminoquinoxaline-2,3-dione, Dihydrochloride are not well studied. Given its fluorescent properties, it may be used as a probe to study cellular processes .
Molecular Mechanism
It is known to react with aldehydes to produce fluorescent imidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Diaminoquinoxaline-2,3-dione, Dihydrochloride typically involves the reaction of quinoxaline derivatives with appropriate amines under controlled conditions. The reaction is carried out in solvents such as chloroform and methanol, and the product is purified through crystallization .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is stored under inert atmosphere and low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
6,7-Diaminoquinoxaline-2,3-dione, Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, amine derivatives, and substituted quinoxalines .
Scientific Research Applications
6,7-Diaminoquinoxaline-2,3-dione, Dihydrochloride is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent labeling reagent to detect aldehydes and other reactive carbonyl compounds.
Biology: Employed in the labeling of proteins and nucleic acids for imaging and detection purposes.
Medicine: Utilized in diagnostic assays to detect specific biomarkers.
Industry: Applied in the development of fluorescent dyes and sensors for various industrial applications
Comparison with Similar Compounds
Similar Compounds
6,7-Dichloroquinoxaline-2,3-dione: A competitive antagonist specific to strychnine-insensitive glycine binding sites on the N-methyl-D-aspartate receptor complex.
6,7-Diaminoquinoxaline-2,3-dione: Similar to the dihydrochloride form but without the hydrochloride groups.
Uniqueness
6,7-Diaminoquinoxaline-2,3-dione, Dihydrochloride is unique due to its dual amino groups and its ability to form highly fluorescent derivatives upon reaction with aldehydes. This property makes it particularly valuable in applications requiring sensitive detection and imaging .
Properties
IUPAC Name |
6,7-diamino-1,4-dihydroquinoxaline-2,3-dione;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2.2ClH/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5;;/h1-2H,9-10H2,(H,11,13)(H,12,14);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLMGIXAVUEGHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1NC(=O)C(=O)N2)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
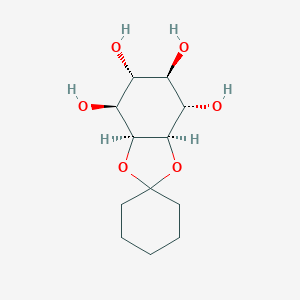
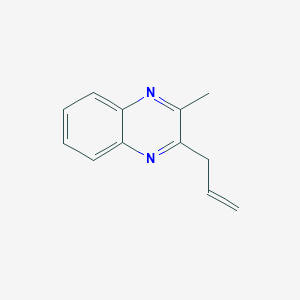
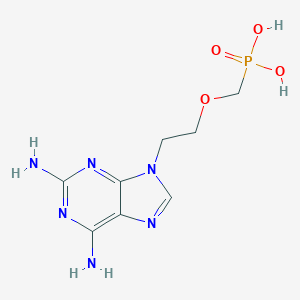
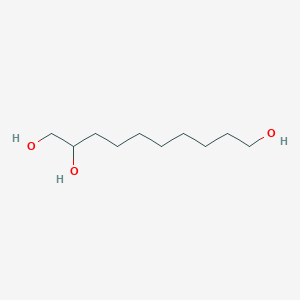

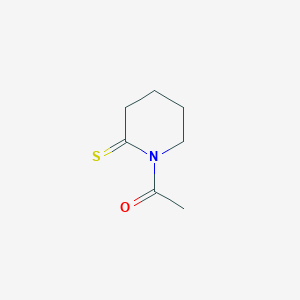
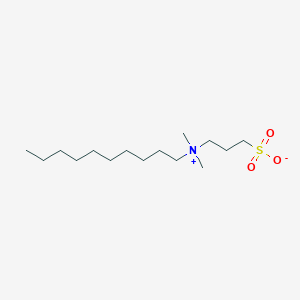

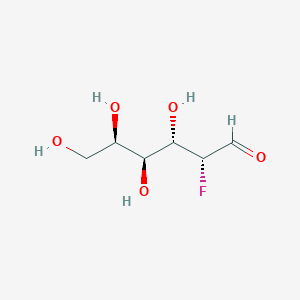
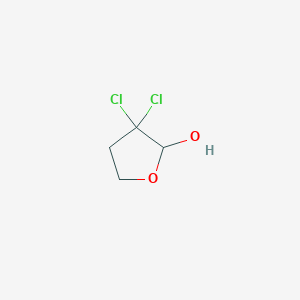
![[4,4'-Bipyridine]-2,2',6,6'-tetracarbonyl tetrachloride](/img/structure/B43584.png)
